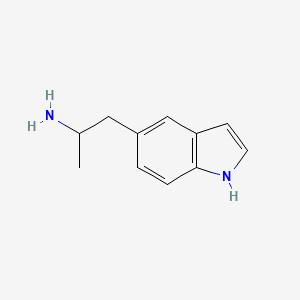

5-(2-Aminopropyl)indol

Übersicht

Beschreibung

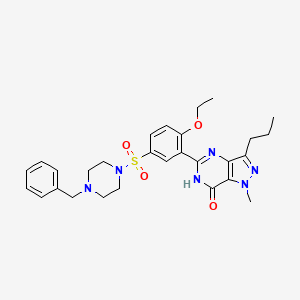

5-(2-Aminopropyl)indol: , allgemein bekannt als 5-IT, ist eine psychoaktive Verbindung, die zu den chemischen Klassen der Indole und Phenethylamine gehört. Es ist bekannt für seine empathischen Wirkungen und war als Designerdroge erhältlich. Die Verbindung wurde erstmals 1962 von Albert Hofmann synthetisiert . Es wird seit 2011 von Online-Händlern als Freizeitdroge verkauft .

Wissenschaftliche Forschungsanwendungen

Chemie: 5-(2-Aminopropyl)indol wird als Vorläufer bei der Synthese verschiedener Indolderivate verwendet

Biologie: Die Verbindung wird in der biologischen Forschung verwendet, um ihre Auswirkungen auf Neurotransmittersysteme zu untersuchen. Es wirkt als dreifaches Monoamin-Freisetzungsmittel und beeinflusst die Dopamin-, Noradrenalin- und Serotoninspiegel .

Medizin: Es werden laufende Forschungen durchgeführt, um die potenziellen therapeutischen Anwendungen von this compound zu erforschen. Seine empathischen Wirkungen deuten auf eine mögliche Verwendung bei der Behandlung bestimmter psychiatrischer Erkrankungen hin, obwohl sein Sicherheitsprofil einer gründlichen Bewertung bedarf.

Industrie: Im Industriesektor wird this compound bei der Entwicklung neuer Materialien und als chemische Zwischenstufe in verschiedenen Fertigungsprozessen eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen, indem es als dreifaches Monoamin-Freisetzungsmittel wirkt. Es erhöht die Freisetzung von Dopamin, Noradrenalin und Serotonin durch Wechselwirkung mit ihren jeweiligen Transportern. Zusätzlich wirkt es als Monoaminoxidase-A-Inhibitor, was die Spiegel dieser Neurotransmitter weiter erhöht . Die Wirkungen der Verbindung sind in erster Linie stimulierend und nicht psychedelisch, was sie von anderen Indolderivaten unterscheidet.

Wirkmechanismus

Target of Action

5-(2-Aminopropyl)indole, also known as 5-IT, is a psychoactive substance that primarily targets the monoamine transporters in the brain . It acts as a triple monoamine releasing agent, with EC50 values of 12.9 nM for dopamine, 13.3 nM for norepinephrine, and 104.8 nM for serotonin . These neurotransmitters play crucial roles in regulating mood, appetite, sleep, and various other physiological processes.

Mode of Action

5-IT interacts with its targets by increasing the release of monoamines (dopamine, norepinephrine, and serotonin) in the brain . It also acts as an inhibitor of monoamine oxidase-A (MAO-A), an enzyme that breaks down these neurotransmitters . By inhibiting MAO-A, 5-IT can further increase the levels of monoamines in the brain.

Biochemical Pathways

The increased levels of monoamines in the brain due to 5-IT’s action can affect various biochemical pathways. For instance, the elevated dopamine levels can enhance reward-related pathways, leading to feelings of pleasure and euphoria. Increased norepinephrine levels can stimulate the body’s fight-or-flight response, resulting in increased alertness and arousal. Elevated serotonin levels can impact mood regulation pathways, potentially leading to mood elevation .

Biochemische Analyse

Biochemical Properties

5-(2-Aminopropyl)indole acts as a triple monoamine releasing agent with EC 50 values of 12.9 nM for dopamine, 13.3 nM for norepinephrine and 104.8 nM for serotonin . It also acts as a MAO-A inhibitor . This suggests that 5-(2-Aminopropyl)indole interacts with enzymes and proteins involved in the regulation of these neurotransmitters .

Cellular Effects

It is known to have stimulant properties similar to those of amphetamine . The reported toxic effects include pupil dilation, sweating, restlessness, disorientation, anxiety, agitation, tachycardia, and high body temperature .

Molecular Mechanism

Temporal Effects in Laboratory Settings

It is known that the substance has a long-lasting stimulant effect, producing increased heart-rate, anorexia, diuresis, and slight hyperthermia for about twelve hours .

Dosage Effects in Animal Models

It is known that the substance has a long-lasting stimulant effect, producing increased heart-rate, anorexia, diuresis, and slight hyperthermia for about twelve hours .

Metabolic Pathways

It is known that the substance is a derivative of indole, which is metabolized by gut microorganisms from tryptophan .

Transport and Distribution

Subcellular Localization

It is known that the substance might interact with monoamine transporters, particularly the serotonin transporter (SERT) and the dopamine transporter (DAT), suggesting that it may be localized in areas of the cell where these transporters are present.

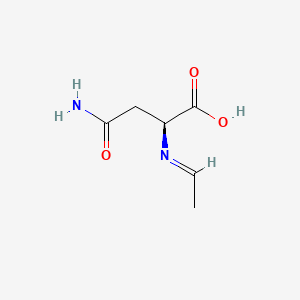

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5-(2-Aminopropyl)indol beinhaltet die Reaktion von Indol mit 2-Brompropan in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt. Das resultierende Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung automatisierter Reaktoren und kontinuierlicher Fließsysteme, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz der Synthese zu maximieren und gleichzeitig die Produktion von Nebenprodukten zu minimieren.

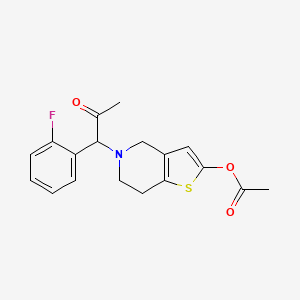

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: 5-(2-Aminopropyl)indol kann Oxidationsreaktionen eingehen, um verschiedene oxidierte Derivate zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu den entsprechenden Amin-Derivaten reduziert werden.

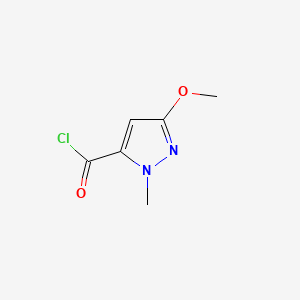

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird. Dies kann mit Reagenzien wie Acylchloriden oder Sulfonylchloriden erreicht werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Acylchloride oder Sulfonylchloride in Gegenwart einer Base wie Pyridin.

Hauptprodukte:

Oxidation: Oxidierte Derivate wie Indol-5-carbonsäure.

Reduktion: Entsprechende Amin-Derivate.

Substitution: Verschiedene substituierte Indolderivate, abhängig von den verwendeten Reagenzien.

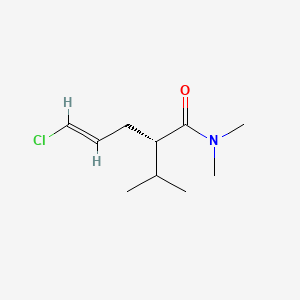

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Alpha-Methyltryptamin (αMT): Ein Tryptamin-Derivat mit psychedelischen Wirkungen.

5-(2-Aminopropyl)benzofuran (5-APB): Ein Phenethylamin-Derivat mit empathischen Wirkungen.

3,4-Methylendioxyamphetamin (MDA): Ein Phenethylamin-Derivat mit sowohl stimulierenden als auch psychedelischen Wirkungen.

Vergleich: 5-(2-Aminopropyl)indol ist in seiner chemischen Struktur einzigartig, da es sich um ein Indolderivat handelt, bei dem die Aminogruppe an der 5-Position anstelle der 3-Position steht, was bei Tryptaminen üblich ist. Dieser strukturelle Unterschied führt zu seinen stimulierenden Wirkungen anstelle der psychedelischen Wirkungen, die bei Verbindungen wie Alpha-Methyltryptamin beobachtet werden. Im Vergleich zu 5-(2-Aminopropyl)benzofuran hat this compound eine andere Grundstruktur, teilt aber ähnliche empathische Wirkungen. Im Gegensatz zu 3,4-Methylendioxyamphetamin, das sowohl stimulierende als auch psychedelische Eigenschaften besitzt, sind die Wirkungen von this compound in erster Linie stimulierend .

Eigenschaften

IUPAC Name |

1-(1H-indol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11/h2-5,7-8,13H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULGMISRJWGTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873562 | |

| Record name | 1-(1H-Indol-5-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3784-30-3 | |

| Record name | α-Methyl-1H-indole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3784-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Aminopropyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003784303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1H-Indol-5-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3784-30-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(2-AMINOPROPYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98BOE73HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Pyrrolo[1,2:3,4]imidazo[1,5-a]benzimidazole(9CI)](/img/new.no-structure.jpg)

![6-Fluorobenzo[d]thiazol-5-amine](/img/structure/B590469.png)

![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)

![3-[Methyl(3-methylbutyl)amino]propanenitrile](/img/structure/B590483.png)